Alizapride hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Alizapride hydrochloride involves the preparation of its hydrochloride salt, this compound. The synthetic route typically includes the following steps:

Formation of the N-allyl moiety: This involves the reaction of an appropriate pyrrolidine derivative with allyl bromide under basic conditions.

Coupling with benzo[d][1,2,3]triazole: The N-allyl pyrrolidine is then coupled with a benzo[d][1,2,3]triazole derivative under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to maintain the stability of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Alizapride hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The N-allyl moiety can undergo epoxidation.

Reduction: The compound can be reduced under specific conditions to form various derivatives.

Substitution: The benzotriazole ring can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Nucleophilic reagents such as sodium methoxide can be used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain the core structure but exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1. Postoperative Nausea and Vomiting (PONV)

Alizapride is notably effective in managing PONV. A study conducted at Al-Azhar University Hospitals demonstrated that intravenous administration of Alizapride significantly reduced the incidence of PONV in patients undergoing elective cesarean sections. Patients receiving 100 mg of Alizapride showed a notable decrease in nausea and vomiting compared to those receiving lower doses or saline .

1.2. Chemotherapy-Induced Nausea and Vomiting (CINV)

Alizapride has been investigated for its efficacy in treating CINV, particularly in patients undergoing cisplatin-based chemotherapy. In a randomized double-blind crossover trial, Alizapride provided complete protection against emesis in 31% of patients during their first course of treatment, although some patients still experienced significant episodes of vomiting . This highlights the need for further research to optimize dosing and improve efficacy.

Pharmacological Profile

3.1. Pharmacokinetics

- Half-life : Approximately 3 hours.

- Route of elimination : Renal excretion.

- Protein binding : Not extensively documented but considered low .

3.2. Side Effects

Common adverse effects include:

- Mild sedation (reported in up to 60% of patients).

- Dizziness and hypotension.

- Extrapyramidal symptoms were minimal but noted .

Research Studies and Findings

Mecanismo De Acción

The antiemetic action of Alizapride hydrochloride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system. This action prevents nausea and vomiting triggered by various stimuli. This compound’s prokinetic effects are also attributed to its interaction with dopamine receptors, enhancing gastrointestinal motility .

Comparación Con Compuestos Similares

Alizapride hydrochloride is structurally similar to metoclopramide and other benzamides. it has unique properties that make it distinct:

Metoclopramide: While both compounds are dopamine antagonists, this compound has a different side effect profile and is often preferred in specific clinical scenarios.

Domperidone: Another dopamine antagonist, but this compound has a broader range of applications in treating nausea and vomiting.

List of Similar Compounds

- Metoclopramide

- Domperidone

- Trimethobenzamide

This compound’s unique combination of prokinetic and antiemetic effects, along with its distinct pharmacological profile, makes it a valuable compound in both clinical and research settings.

Actividad Biológica

Alizapride hydrochloride is a dopamine antagonist primarily used for its antiemetic and prokinetic properties. This compound has gained attention for its effectiveness in treating nausea and vomiting associated with various medical conditions, particularly in oncology and postoperative care. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Alizapride acts primarily as an antagonist at D2 dopamine receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS). By inhibiting these receptors, Alizapride effectively prevents nausea and vomiting triggered by multiple stimuli, including chemotherapy and surgical procedures. Its structural similarity to metoclopramide allows it to share similar pharmacological effects related to emesis and gastrointestinal motility enhancement .

Pharmacodynamics

The pharmacodynamic profile of Alizapride includes:

- Dopamine Receptor Antagonism : Primarily targets D2 receptors.

- Prokinetic Effects : Enhances gastrointestinal motility, beneficial in treating functional gastrointestinal disorders.

- Anti-emetic Effects : Prevents nausea and vomiting across various clinical settings.

Comparative Studies

A significant study compared the antiemetic efficacy of Alizapride with metoclopramide in patients undergoing chemotherapy. In this randomized trial involving 82 patients, Alizapride was administered at a dose of 2 mg/kg intravenously. The results indicated a positive response (absence of nausea or emesis) in 41% of patients treated with Alizapride compared to 54% for metoclopramide. Notably, neurologic toxicity was lower in the Alizapride group (17%) than in the metoclopramide group (31%) .

Stability Studies

Research has also focused on the stability of Alizapride when combined with other antiemetics like ondansetron. A study assessed the long-term stability of an admixture of Alizapride and ondansetron stored at 5 ± 3°C. The findings confirmed that both compounds remained stable over a period of 56 days without significant changes in pH or optical density, indicating their suitability for concurrent administration in clinical settings .

Adverse Effects

While Alizapride is generally well-tolerated, potential adverse effects include:

- Neurologic Toxicity : Extrapyramidal symptoms have been reported but are less frequent compared to other dopamine antagonists.

- Gastrointestinal Disturbances : Mild gastrointestinal side effects may occur but are typically manageable.

Research Findings Summary

Case Studies

- Oncological Application : A case study involving a patient undergoing cisplatin chemotherapy demonstrated that pre-treatment with Alizapride significantly reduced the incidence of chemotherapy-induced nausea and vomiting when used alongside dexamethasone.

- Postoperative Care : In another case, patients receiving Alizapride post-surgery reported lower levels of postoperative nausea compared to those who did not receive the drug, highlighting its utility in surgical settings.

Propiedades

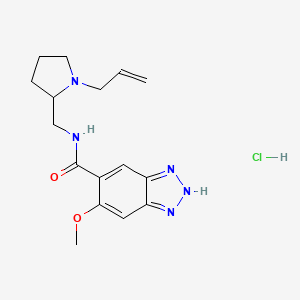

IUPAC Name |

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRECEDGYMYXGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974759 | |

| Record name | 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59338-87-3 | |

| Record name | Alizapride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZAPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BT72BOQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.